2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-chloro-4-fluorobenzyl)oxime
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Overview
Description
“2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-chloro-4-fluorobenzyl)oxime” is a chemical compound . It can be purchased from chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes an anthracene backbone, which is a three-ring aromatic system, with two carbonyl groups attached to the central ring . Additionally, it has an acetaldehyde group and an oxime group, which is attached to a (2-chloro-4-fluorobenzyl) moiety .Scientific Research Applications
Radiosynthesis and Biodistribution Studies
Radiosynthesis involving novel prosthetic groups, including fluorinated aldehydes similar to the compound of interest, has been explored for quantitative receptor imaging using positron emission tomography (PET). Such studies examine the effects of different prosthetic groups on biodistribution and tumor uptake in mice. The findings demonstrate how the chemical nature of a prosthetic group can influence the overall biodistribution profile of a radiotracer, highlighting the potential application of these compounds in medical imaging and cancer research (Glaser et al., 2008).
Molecular Docking and Theoretical Studies
Theoretical and molecular docking studies on chlorinated tetracyclic compounds, similar to the compound , provide insights into their reactivity and potential applications. These compounds have been explored for their antidepressant-like properties, indicating their potential use in pharmaceutical research (Sultan et al., 2017).
Environmental Impact and Atmospheric Reactions
Investigations into the atmospheric reactions of aromatic hydrocarbons, including those forming oximes, reveal significant environmental implications. Such studies help in understanding the formation and impact of various carbonyls and dicarbonyls in the atmosphere, contributing to air quality research and environmental policy development (Obermeyer et al., 2009).
Flame Retardance in Epoxy Resins
Research on compounds containing anthracene units, similar to the compound , has been applied in the development of flame-retardant epoxy resins. Such studies contribute to advancements in material science, particularly in enhancing the safety and performance of materials used in electronic applications (Wang & Shieh, 1998).
Multi-Ion Recognition in Chemical Sensing
Anthracene derivatives have been employed in the development of colorimetric and fluorescent sensors for metal ions. This application is crucial in environmental monitoring and analytical chemistry, where precise detection of specific ions is required (Kaur & Kaur, 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[(2E)-2-[(2-chloro-4-fluorophenyl)methoxyimino]ethyl]anthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFNO3/c24-21-12-16(25)7-6-15(21)13-29-26-10-9-14-5-8-19-20(11-14)23(28)18-4-2-1-3-17(18)22(19)27/h1-8,10-12H,9,13H2/b26-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTPJVORGFOEGJ-NSKAYECMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CC=NOCC4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C/C=N/OCC4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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